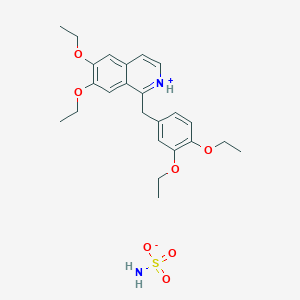
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane, also known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a boron-dipyrromethene core structure that makes it highly stable and resistant to photobleaching. This stability, coupled with its bright fluorescence, makes it an ideal tool for a wide range of applications in the field of biochemistry and biophysics.
Mecanismo De Acción
The exact mechanism of action of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane is not fully understood. However, it is believed that the boron atom in the core structure of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane plays a key role in its fluorescent properties. The boron atom is thought to stabilize the molecule and prevent it from undergoing photobleaching, which is a common problem with other fluorescent dyes.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying biological processes without disrupting them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in lab experiments are its stability, brightness, and resistance to photobleaching. Its stability allows for long-term imaging and tracking of biological processes, while its brightness allows for the detection of low levels of molecules. Its resistance to photobleaching allows for repeated imaging without the need for frequent dye replenishment.
The limitations of using 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in lab experiments are its cost and availability. 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane is a relatively expensive dye, and its availability can be limited depending on the supplier.
Direcciones Futuras
There are several future directions for the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in scientific research. One direction is the development of new 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane derivatives with improved properties, such as increased brightness or different emission wavelengths. Another direction is the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in combination with other imaging techniques, such as super-resolution microscopy or electron microscopy, to provide more detailed information about biological processes. Additionally, the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in vivo for imaging and tracking of biological processes in living organisms is an area of active research.
Métodos De Síntesis
The synthesis of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane involves the reaction of boron trifluoride diethyl etherate with 2,3-dimethyl-1,3-butadiene in the presence of dimethylamine. The resulting product is then treated with sulfur to form the final compound, 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane.
Aplicaciones Científicas De Investigación
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has a wide range of applications in scientific research, particularly in the field of biochemistry and biophysics. Its bright fluorescence and stability make it an ideal tool for imaging and tracking biological molecules and processes. 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has been used to study protein-protein interactions, DNA-protein interactions, and intracellular signaling pathways. It has also been used to track the movement of molecules within cells and to monitor changes in cellular activity.
Propiedades
Número CAS |
19172-56-6 |
|---|---|
Nombre del producto |
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane |
Fórmula molecular |
C6H16B2N2S2 |
Peso molecular |
202 g/mol |
Nombre IUPAC |
2-N,2-N,3-N,3-N-tetramethyl-1,4,2,3-dithiadiborinane-2,3-diamine |
InChI |
InChI=1S/C6H16B2N2S2/c1-9(2)7-8(10(3)4)12-6-5-11-7/h5-6H2,1-4H3 |
Clave InChI |
VDUSAUMCQOIGGN-UHFFFAOYSA-N |
SMILES |
B1(B(SCCS1)N(C)C)N(C)C |
SMILES canónico |
B1(B(SCCS1)N(C)C)N(C)C |
Sinónimos |
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
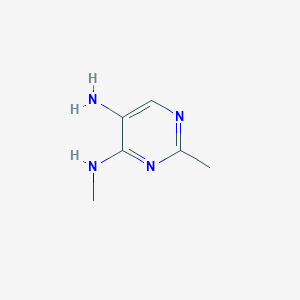

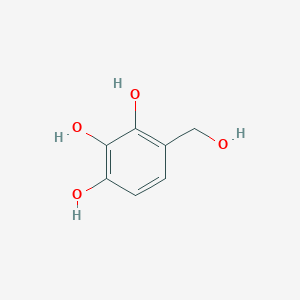
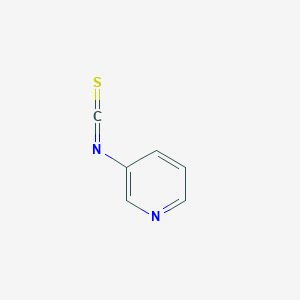
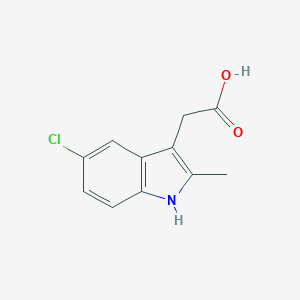
![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
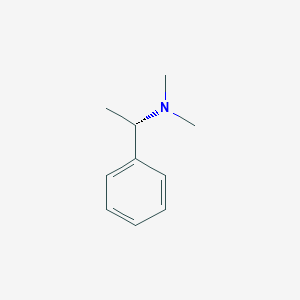
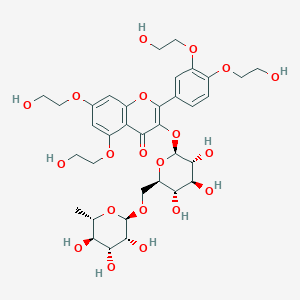
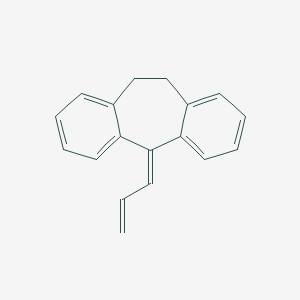
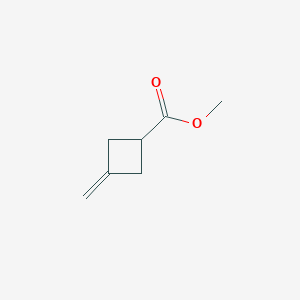
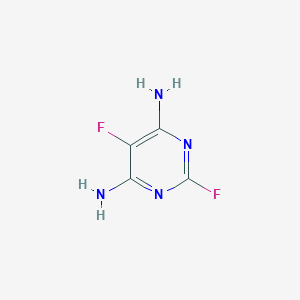
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)
